molecular formula C21H26O3 B195153 2-Methoxyethinyl estradiol CAS No. 22415-44-7

2-Methoxyethinyl estradiol

Cat. No.: B195153
CAS No.: 22415-44-7
M. Wt: 326.4 g/mol
InChI Key: NRGDXTWZJCEVEB-PVHGPHFFSA-N
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Description

2-Methoxyethinyl Estradiol (CAS 22415-44-7) is a synthetic steroid with the molecular formula C21H26O3 and a molecular weight of 326.43 g/mol . It is structurally characterized as a methoxy and ethynyl-modified estradiol derivative. Researchers can utilize this compound as a specialized biochemical probe to study the structure-activity relationships of modified estrogenic compounds. While specific biological data for this compound is limited in the public domain, its structural similarity to the well-researched endogenous metabolite 2-Methoxyestradiol (2-ME2) suggests potential areas of investigative interest . 2-Methoxyestradiol is known to be a potent angiogenesis inhibitor, preventing the formation of new blood vessels that tumors need to grow . Its mechanism of action is distinct from parent estrogens and is largely independent of the classical estrogen receptors . Preclinical studies on 2-Methoxyestradiol have highlighted its ability to induce apoptosis and cell cycle arrest at the G2/M phase in various cell lines, primarily through binding to tubulin and inhibiting microtubule polymerization . Furthermore, it modulates key signaling pathways by downregulating hypoxia-inducible factor-1 alpha (HIF-1α) . These mechanisms underpin its investigation in areas such as oncology and inflammatory diseases . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-18(22)19(24-3)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGDXTWZJCEVEB-PVHGPHFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945075
Record name 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22415-44-7
Record name 2-Methoxy-17α-ethynylestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22415-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethinyl estradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022415447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Ethynylation Reaction

The foundational step in ethinyl estradiol synthesis involves the introduction of an ethynyl group at the C17 position of the steroid nucleus. As detailed in CN103204891A, this is achieved via a two-step process:

  • Generation of Acetylene Potassium : Potassium hydroxide powder reacts with acetylene gas under controlled humidity (1–15% water content) and temperature (40–85°C) to form acetylene potassium, a reactive intermediate.

  • Ethynylation of Estrone : Acetylene potassium reacts with estrone in tetrahydrofuran (THF) and acetone at low temperatures (-5–10°C), followed by acidification, solvent removal, and purification via activated carbon decolorization.

For 2-methoxyethinyl estradiol, this ethynylation step would likely follow a similar protocol, with the methoxy group pre-introduced at the C2 position of the starting material (e.g., 2-methoxyestrone).

Methoxylation Strategies

The introduction of a methoxy group at the C2 position requires selective functionalization, which may involve:

  • Williamson Ether Synthesis : Reaction of a phenolic hydroxyl group at C2 with methyl iodide or dimethyl sulfate in the presence of a base.

  • Direct Methylation : Use of methanol under acidic or enzymatic conditions, though this approach risks over-methylation or side reactions.

Critical parameters include:

  • Temperature : Methylation reactions typically occur at 50–80°C to balance reactivity and selectivity.

  • Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or THF enhance nucleophilicity.

Proposed Synthesis of this compound

Stepwise Reaction Protocol

Step 1: Synthesis of 2-Methoxyestrone

  • Starting Material : Estrone (1.0 equiv) dissolved in anhydrous DMF.

  • Methylation : Add methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Reaction Conditions : Stir at 60°C for 12 hours under nitrogen atmosphere.

  • Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Step 2: Ethynylation of 2-Methoxyestrone

  • Acetylene Potassium Preparation : Follow CN103204891A’s method: React potassium hydroxide (1W) with acetylene gas (90–120V) at 40–85°C.

  • Coupling Reaction : Combine 2-methoxyestrone (1W) with acetylene potassium (7–10W) in THF (60–80V) and acetone (0.01–0.03V) at -5–10°C.

  • Purification : Acidify to pH 1–2, remove THF under reduced pressure, and recrystallize from methanol.

Reaction Optimization Data

ParameterRangeImpact on Yield/Purity
Acetylene gas pressure1–2 atmHigher pressure accelerates reaction but risks side products.
Methanol recrystallization temperature4°C (slow cooling)Enhances crystal purity (HPLC >99.5%).
Methylation time8–16 hoursLonger durations increase yield but may degrade steroidal backbone.

Analytical Validation of Synthetic Products

High-Performance Liquid Chromatography (HPLC)

As per JDDT validation guidelines:

  • Column : C18, 150 × 4.6 mm, 5 µm.

  • Mobile Phase : Methanol:acetonitrile (80:20) in water (58:42).

  • Detection : Dual wavelengths at 210 nm (ethinyl estradiol) and 254 nm (methoxy derivatives).

  • System Suitability : Resolution ≥1.5 between estrone and ethinyl estradiol; tailing factor ≤2.0.

Stability Considerations

Formulation stability, as noted in WO2012120365A1, requires protection from oxidative degradation:

  • Excipients : Sucrose or poloxamer in melt granulation (40–50°C) improves shelf life.

  • Packaging : Aluminum blister packs with desiccants recommended for hygroscopic intermediates .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethinyl estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxyethinyl estradiol has a wide range of scientific research applications, including:

Mechanism of Action

2-Methoxyethinyl estradiol exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

2-Hydroxyestradiol

  • Structural Difference : Lacks the methoxy group at position 2; instead, it has a hydroxyl group.
  • Mechanism : Acts as a prodrug for 2-Methoxyestradiol. Enzymatic methylation converts 2-Hydroxyestradiol into 2-Methoxyestradiol, enhancing antiproliferative activity .
  • Efficacy : Lower direct antitumor activity compared to 2-Methoxyestradiol due to its metabolic dependency .

2-Fluoroethoxyestradiol

  • Structural Difference : Fluorine atom replaces the methoxy group’s methyl in 2-Methoxyestradiol.
  • Mechanism : Similar tubulin-binding activity but with altered pharmacokinetics. Fluorine enhances metabolic stability and bioavailability .
  • Efficacy : Demonstrates comparable antiproliferative effects to 2-Methoxyestradiol in breast cancer cell lines, with improved resistance to enzymatic degradation .

Estradiol Valerate

  • Structural Difference : Esterified form of estradiol with a valerate group at position 15.
  • Mechanism : Functions as a synthetic estrogen for hormone replacement therapy (HRT). Unlike 2-Methoxyestradiol, it activates ERα/β, promoting endometrial proliferation .
  • Clinical Use : Used in fertility treatments (e.g., frozen embryo transfer cycles) but associated with higher peak estradiol levels and clinical miscarriage rates compared to transdermal estradiol .

2-Methoxyestriol

  • Structural Difference : An additional hydroxyl group at position 16 compared to 2-Methoxyestradiol.
  • Its antitumor activity is less studied .

Table 1: Key Pharmacological Parameters

Compound IC50 (Cancer Cells) ER Binding Affinity Key Mechanism Toxicity Profile
2-Methoxyestradiol 0.1–1.0 µM Negligible Tubulin destabilization, HIF-1α inhibition High reproductive toxicity; aquatic toxicity
2-Hydroxyestradiol >10 µM Low Prodrug conversion to 2-ME Lower direct toxicity
2-Fluoroethoxyestradiol 0.5–2.0 µM Negligible Enhanced metabolic stability Limited data; potential hepatotoxicity
Estradiol Valerate N/A High ER activation Higher miscarriage risk; thromboembolic events

Mechanistic Differences in T-Cell Modulation

2-Methoxyestradiol uniquely inhibits store-operated Ca²⁺ entry (SOCE) in T-cells, suppressing immune activation. This contrasts with Ethinyl Estradiol, which lacks significant immunomodulatory effects .

Biological Activity

2-Methoxyethinyl estradiol (2-ME2) is a natural metabolite of estradiol, recognized for its diverse biological activities, particularly in cancer treatment and angiogenesis inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

2-ME2 is the 2-methyl ether of 2-hydroxyestradiol, which is formed through the O-methylation of catechol estrogens by catechol-O-methyltransferase (COMT) . Unlike estradiol, 2-ME2 exhibits significantly lower affinity for estrogen receptors (ERs), approximately 2000-fold less than estradiol . This unique characteristic allows it to exert biological effects that are largely independent of traditional estrogen receptor pathways.

Mechanisms of Action:

  • Antiangiogenic Activity: 2-ME2 inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth. This effect is mediated through apoptosis induction in endothelial cells .
  • Antiproliferative Effects: It demonstrates potent apoptotic activity against various cancer cell lines, contributing to its potential as an anticancer agent .
  • Microtubule Stabilization: The compound stabilizes microtubules by inhibiting the colchicine-binding site, disrupting mitotic spindle formation in rapidly dividing cells .

Antitumor Activity

Research has shown that 2-ME2 effectively reduces tumor growth in various models. For instance, a study highlighted its efficacy in preventing tumor formation in breast cancer cell lines and its ability to induce apoptosis in these cells .

Case Studies:

  • A Phase I clinical trial involving 15 patients with breast cancer demonstrated significant pain reduction and decreased analgesic use with dosages ranging from 200 to 1000 mg/day, indicating its potential as a supportive treatment in cancer care .
  • Another Phase II trial on hormone-refractory prostate cancer patients showed stabilization or decline in prostate-specific antigen (PSA) levels at doses of 400 and 1200 mg/day, suggesting its therapeutic potential in prostate cancer management .

Cardiovascular Effects

Beyond its anticancer properties, 2-ME2 has been noted for its cardioprotective effects. It inhibits vascular smooth muscle cell proliferation, which could be beneficial in preventing vascular diseases .

Comparative Biological Activity

The following table summarizes the biological activity of various estrogen metabolites compared to 2-ME2:

CompoundER Binding AffinityApoptotic ActivityAngiogenesis Inhibition
EstradiolHighHighLow
2-HydroxyestradiolModerateModerateModerate
2-Methoxyestradiol Very LowHighHigh
4-HydroxyestradiolModerateLowLow

Q & A

Q. What safety precautions are essential for handling 2-Methoxyestradiol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required for aerosol-prone procedures .
  • Ventilation: Work in a fume hood or well-ventilated area to minimize inhalation risks .
  • Spill Management: Use absorbent materials (e.g., vermiculite) for containment, and dispose of waste via hazardous waste protocols. Avoid environmental release due to extreme aquatic toxicity .
  • First Aid: For skin contact, wash immediately with soap and water. For ingestion, seek medical attention without inducing vomiting .

Q. What synthetic routes are commonly used to prepare 2-Methoxyestradiol?

Methodological Answer:

  • Bromination-Substitution: Brominate estradiol at the 2-position, followed by nucleophilic substitution using sodium methoxide and catalytic copper iodide .
  • Protection-Deprotection: Protect estradiol’s hydroxyl groups (e.g., benzyl ethers), perform nitration/reduction, and introduce methoxy groups via diazonium salt substitution .
  • Optimization: Reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., crown ethers) are critical for yield and purity .

Q. How can researchers accurately quantify 2-Methoxyestradiol in biological samples?

Methodological Answer:

  • LC-MS/MS: Use reverse-phase chromatography with electrospray ionization (ESI+) and multiple reaction monitoring (MRM). Validate methods with ultrapure water to avoid contamination .
  • Calibration: Include internal standards (e.g., deuterated estradiol) to correct for matrix effects. Dynamic range should cover expected concentrations (e.g., ng/L to µg/L) .

Q. What storage conditions ensure 2-Methoxyestradiol stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Compatibility: Avoid contact with strong oxidizers or reactive metals (e.g., aluminum) that may catalyze decomposition .

Q. How should reproductive toxicity risks be mitigated during experimental design?

Methodological Answer:

  • Exposure Limits: Follow ALARA (As Low As Reasonably Achievable) principles. For in vitro studies, use concentrations below reported teratogenic thresholds (e.g., <1 µM) .
  • Workplace Protocols: Restrict access for pregnant researchers and enforce strict PPE compliance .

Advanced Research Questions

Q. How can conflicting data on 2-Methoxyestradiol’s genotoxicity and antitumor activity be reconciled?

Methodological Answer:

  • Dose-Response Studies: Establish threshold concentrations where antiproliferative effects (e.g., mitotic arrest) dominate over genotoxicity. Use comet assays or γH2AX foci analysis to quantify DNA damage .
  • Cell Line Selection: Compare outcomes in cancer vs. non-cancer models (e.g., MCF-7 vs. primary fibroblasts) to assess tissue-specific effects .

Q. What strategies improve 2-Methoxyestradiol’s bioavailability for in vivo studies?

Methodological Answer:

  • Cyclodextrin Complexation: Form inclusion complexes with dimethylated β-cyclodextrins to enhance aqueous solubility. Characterize stability via phase-solubility diagrams .
  • Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles to prolong circulation time and target tumor tissues .

Q. How can analytical sensitivity be optimized for trace-level 2-Methoxyestradiol detection?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes and remove interferents .
  • Contamination Control: Employ ultrapure water (e.g., Milli-Q®) and pre-washed glassware to minimize background noise in LC-MS .

Q. What experimental designs address 2-Methoxyestradiol’s environmental toxicity?

Methodological Answer:

  • Waste Neutralization: Treat lab waste with activated carbon or enzymatic degradation before disposal. Monitor effluent via LC-MS to confirm compliance with EPA/DOT regulations .
  • Aquatic Toxicity Assays: Use Daphnia magna or zebrafish embryos to quantify EC50 values and model ecosystem impacts .

Q. How do researchers validate 2-Methoxyestradiol’s mechanisms of action across conflicting studies?

Methodological Answer:

  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify pathways consistently modulated (e.g., tubulin destabilization, ROS generation) .
  • Kinetic Modeling: Use computational tools (e.g., COPASI) to simulate dose-dependent effects on cell cycle progression and apoptosis .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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